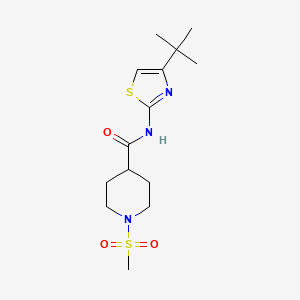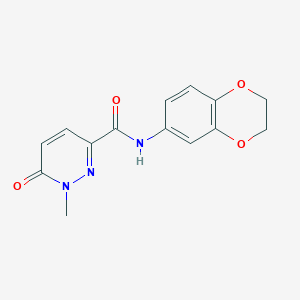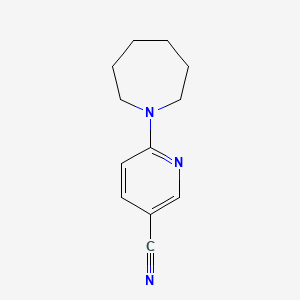![molecular formula C13H10N2O B6526005 2-[(pyridin-2-yl)methoxy]benzonitrile CAS No. 1017050-19-9](/img/structure/B6526005.png)
2-[(pyridin-2-yl)methoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-2-yl)methoxy]benzonitrile (2-PMBN) is an organic compound that has been studied extensively in the fields of synthetic organic chemistry and medicinal chemistry. It is a versatile molecule with a wide range of applications in both research and industrial settings. 2-PMBN is a valuable building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it has been studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative activities.
Applications De Recherche Scientifique
2-[(pyridin-2-yl)methoxy]benzonitrile has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative activities. In addition, this compound has been used as a reagent in organic synthesis, and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-[(pyridin-2-yl)methoxy]benzonitrile is not fully understood. However, it is believed that it binds to certain proteins or enzymes in the body and modulates their activity, leading to the observed biological effects. In addition, this compound is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative activities. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of certain types of tumors. In addition, this compound has been shown to reduce the levels of certain biomarkers associated with inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(pyridin-2-yl)methoxy]benzonitrile is a versatile molecule with a wide range of applications in both research and industrial settings. It is relatively easy to synthesize, and can be used in a variety of laboratory experiments. However, it is important to note that this compound is a highly reactive compound, and should be handled with care. In addition, it is important to note that this compound is not approved for human consumption, and should not be used in any experiments involving humans.
Orientations Futures
2-[(pyridin-2-yl)methoxy]benzonitrile has a wide range of potential applications in both research and industrial settings. In the future, it may be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, further research into its potential biological activities, such as anti-inflammatory, anti-tumor, and anti-oxidative activities, may lead to new therapeutic treatments. Finally, this compound may also be used as a reagent in organic synthesis, and as a ligand in coordination chemistry.
Méthodes De Synthèse
2-Pyridin-2-ylmethoxybenzonitrile (2-[(pyridin-2-yl)methoxy]benzonitrile) can be synthesized using a variety of methods. The most commonly used method for the synthesis of this compound is the reaction of 2-bromobenzonitrile with pyridine in the presence of a base such as sodium ethoxide. This method has been used to synthesize this compound in high yields (up to 99%). Other methods, such as the reaction of 2-chlorobenzonitrile with pyridine in the presence of a base, have also been reported to be successful.
Propriétés
IUPAC Name |
2-(pyridin-2-ylmethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEABKUODNFPMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B6525952.png)
![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)
![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)
![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)
![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525976.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)



![6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B6526004.png)